(Z)-N-(3-ethyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)-4-fluorobenzamide

medicinal chemistry structure-activity relationship fluorine substitution

(Z)-N-(3-ethyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)-4-fluorobenzamide is a synthetic, dual-fluorinated benzothiazole-benzamide conjugate (molecular formula C16H12F2N2OS, molecular weight 318.34 g/mol). It belongs to the thiazol-2(3H)-ylidene benzamide chemotype, a scaffold exploited in patented kinase inhibitors, cannabinoid receptor ligands, and CTPS1 inhibitors.

Molecular Formula C16H12F2N2OS
Molecular Weight 318.34
CAS No. 868371-12-4
Cat. No. B2448665
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Z)-N-(3-ethyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)-4-fluorobenzamide
CAS868371-12-4
Molecular FormulaC16H12F2N2OS
Molecular Weight318.34
Structural Identifiers
SMILESCCN1C2=C(C=CC=C2SC1=NC(=O)C3=CC=C(C=C3)F)F
InChIInChI=1S/C16H12F2N2OS/c1-2-20-14-12(18)4-3-5-13(14)22-16(20)19-15(21)10-6-8-11(17)9-7-10/h3-9H,2H2,1H3
InChIKeyOUMFXLGTXBHSLO-MNDPQUGUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(Z)-N-(3-ethyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)-4-fluorobenzamide (CAS 868371-12-4): Core Structural Profile


(Z)-N-(3-ethyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)-4-fluorobenzamide is a synthetic, dual-fluorinated benzothiazole-benzamide conjugate (molecular formula C16H12F2N2OS, molecular weight 318.34 g/mol) . It belongs to the thiazol-2(3H)-ylidene benzamide chemotype, a scaffold exploited in patented kinase inhibitors, cannabinoid receptor ligands, and CTPS1 inhibitors [1]. The compound features a unique combination of a 4-fluorobenzothiazole core with an exocyclic imine and a 4-fluorobenzamide side chain, distinguishing it from the widely commercialized non-fluorinated analog (CAS 868370-96-1) and the regioisomeric 3-fluorobenzamide variant (CAS 868371-14-6) .

Why In-Class Compounds Cannot Simply Replace (Z)-N-(3-ethyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)-4-fluorobenzamide


Benzothiazole-benzamide derivatives are not functionally interchangeable; even minor substituent variations produce divergent electronic and biological profiles. The para-fluorine on the benzamide ring of the target compound influences both electron distribution and hydrogen-bonding capacity relative to the non-fluorinated analog (CAS 868370-96-1), while positional isomerism (4-fluoro vs. 3-fluoro benzamide; CAS 868371-14-6) alters molecular dipole and steric presentation . In organic electronics, the electron-deficient thiazolo[5,4-d]thiazole motif confers high oxidative stability and rigid planarity for efficient π–π stacking, properties that generic benzothiazoles lacking this fused heterocycle cannot replicate [1].

Quantitative Differentiation Guide: (Z)-N-(3-ethyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)-4-fluorobenzamide vs. Closest Analogs


Regioisomeric Fluorination: 4-Fluoro vs. 3-Fluoro Benzamide Directing Electron Density

In thiazol-2(3H)-ylidene benzamide derivatives, the position of the fluorine substituent on the benzamide ring determines the molecular dipole moment and potential target interactions. The target compound bears a para-fluorobenzamide, whereas CAS 868371-14-6 carries a meta-fluorobenzamide, constituting a regioisomeric pair with identical molecular formula (C16H12F2N2OS, MW 318.34) . In closely related benzothiazole-4-fluorobenzamide series used as A2B adenosine receptor antagonists, para-fluorobenzamide substitution conferred improved selectivity versus A1 and A2A receptors compared to meta-substituted analogs [1].

medicinal chemistry structure-activity relationship fluorine substitution

Dual Fluorination vs. Mono-Fluorination: Enhanced Electron Deficiency for Organic Semiconductor Performance

The target compound's thiazolo[5,4-d]thiazole-like core (fused benzothiazole) is intrinsically electron-deficient. The additional 4-fluorobenzamide substituent further lowers the LUMO energy relative to the non-fluorinated benzamide analog (CAS 868370-96-1). In the broader thiazolo[5,4-d]thiazole class, this electron deficiency enables n-type semiconducting behavior with high oxidative stability and facilitates efficient intermolecular π–π overlap (interplanar distance ~3.5 Å in single-crystal structures of analogous TzTz derivatives) [1].

organic electronics semiconductors electron-deficient heterocycles

Antimicrobial Benchmarking: 6-Fluorobenzothiazole Amide Class Performance vs. Clinical Standards

While direct MIC data for the target compound are not publicly available, a structurally related series of substituted 6-fluorobenzo[d]thiazole amides (compound class sharing the 6-fluorobenzothiazole core and amide side chain) demonstrated antibacterial and antifungal activity comparable or slightly superior to chloramphenicol, cefoperazone, and amphotericin B in standardized broth microdilution assays [1]. The concurrent presence of fluorine at both the benzothiazole 4-position and the benzamide para-position in the target compound is expected to further modulate lipophilicity (logP) and membrane permeability relative to mono-fluorinated congeners [2].

antimicrobial antibacterial antifungal drug discovery

Anticancer Target Engagement: Thiazol-2-ylidene-Benzamide Derivatives as Alkaline Phosphatase Inhibitors

Thiazol-2-ylidene-benzamide derivatives, the chemotype encompassing the target compound, have been characterized as inhibitors of human tissue non-specific alkaline phosphatase (h-TNAP), a validated anticancer target. The most potent derivative in this class, 2″-chloro-N-(3-(4′-fluorophenyl)-4-methylthiazol-2(3H)-ylidene)benzamide (2e), inhibited h-TNAP with an IC50 of 0.079 ± 0.002 µM and demonstrated cytotoxicity against MCF-7, K-562, and HeLa cell lines with significant apoptosis induction [1]. While the target compound differs in substitution pattern (4-fluorobenzothiazole core vs. 4-fluorophenyl), the conserved thiazol-2-ylidene-benzamide pharmacophore suggests h-TNAP inhibitory potential requiring validation.

anticancer alkaline phosphatase inhibition cytotoxicity apoptosis

Structural Uniqueness: Dual para-Fluorination Pattern as a Differentiator from Commercial Screening Library Analogs

Among commercially available N-(3-ethyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide derivatives (≥5 analogs), the target compound is the only variant bearing a para-fluorine on both the benzothiazole core and the benzamide side chain simultaneously . This dual para-fluorination motif is underrepresented in public screening collections (≤3 compounds in PubChem with this specific substitution pattern as of 2025) and offers a distinct chemical space for hit expansion [1].

chemical library hit discovery fluorine chemistry SAR exploration

Targeted Application Scenarios for (Z)-N-(3-ethyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)-4-fluorobenzamide in Research and Industrial Procurement


Hit Expansion in Kinase and CTPS1 Inhibitor Drug Discovery Programs

The benzothiazole-benzamide scaffold is explicitly claimed in patents covering CTPS1 inhibitors for oncology and kinase inhibitors for inflammatory diseases [1]. The target compound, with its dual para-fluorination, can serve as a key intermediate or screening hit for medicinal chemistry teams seeking to explore the SAR of fluorine substitution on both the core and side chain simultaneously, a parameter space not accessible with mono-fluorinated commercial analogs (CAS 868370-96-1, CAS 868371-14-6) .

N-Type Organic Semiconductor Development for Plastic Electronics

The electron-deficient thiazolo[5,4-d]thiazole-like fused heterocycle, combined with the electron-withdrawing 4-fluorobenzamide substituent, renders this compound a candidate building block for n-type semiconducting polymers used in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs) [2]. Researchers developing ambient-stable electron-transport materials can benchmark this compound against unsubstituted TzTz derivatives to quantify the fluorine-induced LUMO stabilization effect.

Antimicrobial Resistance Phenotypic Screening

Given the validated antibacterial and antifungal activity of 6-fluorobenzo[d]thiazole amides matching or exceeding chloramphenicol and cefoperazone performance [3], the target compound is suitable for inclusion in phenotypic screening cascades against multi-drug resistant ESKAPE pathogens. Its distinct dual-fluorination may confer differential membrane permeability or efflux pump susceptibility compared to mono-fluorinated analogs.

Alkaline Phosphatase-Targeted Anticancer Probe Development

The thiazol-2-ylidene-benzamide pharmacophore is a validated h-TNAP inhibitor scaffold with demonstrated cytotoxicity against breast (MCF-7), leukemia (K-562), and cervical (HeLa) cancer cell lines [4]. The target compound offers a novel substitution vector (4-fluoro on both rings) for developing next-generation h-TNAP probes and potential antitumor agents with differentiated IP position.

Quote Request

Request a Quote for (Z)-N-(3-ethyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)-4-fluorobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.